Dienochlor
Overview
Description
Dienochlor is an organochlorine compound that belongs to the group of cyclic chlorinated hydrocarbons. Its chemical formula is C₁₀Cl₁₀, and it is primarily used as a pesticide and ovicide. This compound is known for its effectiveness in combating mites on ornamental plants such as roses and chrysanthemums .
Mechanism of Action
Target of Action
Dienochlor is primarily used as a pesticide and ovicide . Its primary targets are plant-damaging mites . These mites are harmful to a variety of ornamental shrubs and trees, both outdoors and in greenhouses . By targeting these mites, this compound helps to protect plants from damage.
Mode of Action
It is known that this compound disrupts the egg-laying ability (oviposition) of female mites . This disruption prevents the mites from reproducing, thereby controlling their population.
Pharmacokinetics
This compound is an organochlorine insecticide that is practically insoluble in water . It is quite volatile and is known to decompose when heated above 250 °C . It also decomposes rapidly under the influence of sunlight
Result of Action
The primary result of this compound’s action is the control of mite populations on plants. By disrupting the egg-laying ability of female mites, this compound prevents the mites from reproducing . This leads to a decrease in the mite population, thereby protecting plants from damage.
Action Environment
The action of this compound is influenced by environmental factors. For instance, its effectiveness may be reduced in environments with high sunlight exposure due to its rapid decomposition under the influence of sunlight . Additionally, its insolubility in water suggests that it may be less effective in wet environments . Therefore, the action, efficacy, and stability of this compound are highly dependent on the specific environmental conditions in which it is used.
Biochemical Analysis
Biochemical Properties
Dienochlor is a yellow solid that is practically insoluble in water . It decomposes when heated above 250 °C and rapidly under the influence of sunlight
Cellular Effects
It is known that this compound has a moderate toxicity to aquatic invertebrates but is considered to be more toxic to fish . It is relatively non-toxic to birds .
Molecular Mechanism
It is known that this compound can be obtained by the catalytic reduction of hexachlorocyclopentadiene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dienochlor can be synthesized through the catalytic reduction of hexachlorocyclopentadiene. This process can be carried out using catalysts such as copper or hydrogen .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Dienochlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of less chlorinated derivatives.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
Dienochlor has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the behavior of organochlorine pesticides and their environmental impact.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the broader class of organochlorine compounds and their potential health effects.
Comparison with Similar Compounds
Hexachlorocyclopentadiene: A precursor in the synthesis of Dienochlor, also used as a pesticide.
Dieldrin: Another organochlorine pesticide with similar applications but different chemical structure.
Endrin: A related compound with similar pesticidal properties but higher toxicity.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to be effective against a wide range of mite species while having relatively low toxicity to mammals. Its persistence in the environment and potential for bioaccumulation are also notable characteristics that distinguish it from other similar compounds .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-5-(1,2,3,4,5-pentachlorocyclopenta-2,4-dien-1-yl)cyclopenta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl10/c11-1-2(12)6(16)9(19,5(1)15)10(20)7(17)3(13)4(14)8(10)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJUMBEZJHXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(=C1Cl)Cl)(C2(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032371 | |
Record name | Dienochlor | |
Source | EPA DSSTox | |
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Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or yellow solid; [HSDB] Tan crystalline solid; [MSDSonline] | |
Record name | Dienochlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6557 | |
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Boiling Point |
250 °C (decomposes) | |
Record name | PENTAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN ETHANOL, ACETONE AND ALIPHATIC HYDROCARBONS; MODERATELY SOL IN AROMATIC HYDROCARBONS, Slightly sol in hot ethanol ... and cyclohexanone. Moderately soluble in benzene, xylene, In water, 2.50X10-2 mg/L @ 20 °C | |
Record name | PENTAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000218 [mmHg], 2.18X10-6 mm Hg at 25 °C /Extrapolated/ | |
Record name | Dienochlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6557 | |
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Color/Form |
Tan crystalline solid, Yellow prisms from petroleum ether | |
CAS No. |
2227-17-0 | |
Record name | Dienochlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227-17-0 | |
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Record name | Dienochlor [BSI:ISO] | |
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Record name | Dienochlor | |
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Record name | Dienochlor | |
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Record name | Dienochlor | |
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Record name | Dienochlor | |
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Record name | DIENOCHLOR | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243Z2SVZ40 | |
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Melting Point |
122-123 °C | |
Record name | PENTAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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